molecular formula C4H10ClNO B2808915 4-Methylisoxazolidine hydrochloride CAS No. 2009011-63-4

4-Methylisoxazolidine hydrochloride

Cat. No.: B2808915
CAS No.: 2009011-63-4
M. Wt: 123.58
InChI Key: AOMXCHKZPMXENB-UHFFFAOYSA-N
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Description

4-Methylisoxazolidine hydrochloride is a synthetic compound belonging to the isoxazolidine family. It is known for its stability, solubility, and bioactivity, making it an attractive compound for scientific research. The molecular formula of this compound is C4H10ClNO, and it has a molecular weight of 123.58 g/mol .

Preparation Methods

The synthesis of 4-Methylisoxazolidine hydrochloride involves several steps. One common method includes the reaction of terminal alkynes with n-BuLi, followed by aldehydes, and then treatment with molecular iodine and hydroxylamine . This method is highly regioselective and efficient. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Methylisoxazolidine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include molecular iodine, hydroxylamine, and n-BuLi . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different isoxazolidine derivatives, while substitution reactions can introduce various functional groups to the compound.

Scientific Research Applications

4-Methylisoxazolidine hydrochloride has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown potential as a bioactive compound with various biological activities . In medicine, it is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities . In industry, it is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methylisoxazolidine hydrochloride involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is believed to exert its effects by interacting with cellular proteins and enzymes, leading to changes in cellular functions and processes . Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

4-Methylisoxazolidine hydrochloride is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include 1,4-oxazepane hydrochloride and other isoxazolidine derivatives . These compounds share some structural similarities but differ in their chemical reactivity and biological activities. The uniqueness of this compound lies in its stability, solubility, and bioactivity, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

4-methyl-1,2-oxazolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.ClH/c1-4-2-5-6-3-4;/h4-5H,2-3H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOMXCHKZPMXENB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNOC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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